molecular formula C6H11NO5 B163413 N-(2-hydroxyethyl)aspartic acid CAS No. 125677-11-4

N-(2-hydroxyethyl)aspartic acid

Cat. No.: B163413
CAS No.: 125677-11-4
M. Wt: 177.16 g/mol
InChI Key: NWVHTDWHXVPUEF-BYPYZUCNSA-N
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Description

N-(2-hydroxyethyl)aspartic acid is a chemical compound with the molecular formula C6H11NO5 It is a derivative of aspartic acid, where the amino group is substituted with a 2-hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-hydroxyethyl)aspartic acid can be synthesized through the reaction of aspartic acid with ethylene oxide under controlled conditions. The reaction typically involves the use of a base catalyst to facilitate the nucleophilic attack of the amino group on the ethylene oxide, resulting in the formation of the 2-hydroxyethyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)aspartic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products Formed

    Oxidation: Formation of keto derivatives.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxyethyl)aspartic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of biodegradable polymers and as a chelating agent in various formulations.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)aspartic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Aspartic acid: The parent compound, lacking the 2-hydroxyethyl substitution.

    N-methylaspartic acid: Another derivative with a methyl group substitution.

    N-ethylaspartic acid: A derivative with an ethyl group substitution.

Uniqueness

N-(2-hydroxyethyl)aspartic acid is unique due to the presence of the hydroxyl group, which imparts different chemical and biological properties compared to its analogs. This functional group allows for additional hydrogen bonding and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

(2S)-2-(2-hydroxyethylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO5/c8-2-1-7-4(6(11)12)3-5(9)10/h4,7-8H,1-3H2,(H,9,10)(H,11,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVHTDWHXVPUEF-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)N[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479055
Record name N-(2-hydroxyethyl)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125677-11-4
Record name N-(2-hydroxyethyl)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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